Fmoc-4-hydrazinobenzoic acid

Catalog No.
S755657
CAS No.
214475-53-3
M.F
C22H18N2O4
M. Wt
374.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-4-hydrazinobenzoic acid

CAS Number

214475-53-3

Product Name

Fmoc-4-hydrazinobenzoic acid

IUPAC Name

4-[2-(9H-fluoren-9-ylmethoxycarbonyl)hydrazinyl]benzoic acid

Molecular Formula

C22H18N2O4

Molecular Weight

374.4 g/mol

InChI

InChI=1S/C22H18N2O4/c25-21(26)14-9-11-15(12-10-14)23-24-22(27)28-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20,23H,13H2,(H,24,27)(H,25,26)

InChI Key

MLVJMSRGLQCZDE-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NNC4=CC=C(C=C4)C(=O)O

Synonyms

4-(2-Fmoc-hydrazino)benzoicacid;214475-53-3;Fmoc-4-hydrazinobenzoicacid;ST51036376;AC1MBSX9;ACMC-1CBO6;17336_ALDRICH;SCHEMBL178731;4-(fmoc-hydrazinyl)benzoicacid;17336_FLUKA;4-(fmoc-hydrazino)-benzoicacid;CTK4E6815;MolPort-003-725-700;ZINC2577890;6772AH;AKOS024385668;MCULE-5924128085;AK186289;PL007428;KB-238999;RT-012899;TC-169392;4-{[(fluoren-9-ylmethoxy)carbonylamino]amino}benzoicacid;4-[2-(9H-fluoren-9-ylmethoxycarbonyl)hydrazinyl]benzoicacid;4-[({[(9H-FLUOREN-9-YL)METHOXY]CARBONYL}AMINO)AMINO]BENZOICACID

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NNC4=CC=C(C=C4)C(=O)O

Bioconjugation Chemistry

  • Fmoc (Fluorenylmethoxycarbonyl) is a protecting group commonly used in peptide synthesis. The presence of Fmoc in 4-(2-Fmoc-hydrazino)benzoic acid suggests it could be a useful building block for creating Fmoc-protected hydrazine derivatives.
  • Hydrazines are known for their ability to form stable bonds with various biomolecules like antibodies, proteins, and carbohydrates.

Organic Synthesis

  • The carboxylic acid group (COOH) in 4-(2-Fmoc-hydrazino)benzoic acid allows for participation in various organic reactions. Carboxylic acids are versatile functional groups that can undergo esterification, amidation, and other condensation reactions.
  • The hydrazine moiety (NH2-NH2) can also participate in condensation reactions and form hydrazones with aldehydes and ketones.

These functionalities suggest that 4-(2-Fmoc-hydrazino)benzoic acid could be a valuable intermediate in the synthesis of more complex organic molecules.

Material Science Applications

  • The combination of a rigid aromatic ring (benzene) and functional groups like carboxylic acid and hydrazine could potentially lead to interesting material properties. Aromatic rings are known for their stability and rigidity, while carboxylic acid and hydrazine groups can participate in hydrogen bonding interactions.

Fmoc-4-hydrazinobenzoic acid is a chemical compound characterized by the presence of a hydrazine functional group attached to a benzoic acid derivative, specifically at the para position. The full chemical name is 4-(2-fluorenylmethyloxycarbonyl)hydrazinobenzoic acid, and it has the molecular formula C22H18N2O4, with a molecular weight of approximately 374.4 g/mol. This compound is often utilized in peptide synthesis due to its ability to serve as a coupling agent and a linker in solid-phase peptide synthesis (SPPS) processes. The Fmoc (fluorenylmethyloxycarbonyl) group acts as a protecting group that can be selectively removed under mild conditions, making it valuable for sequential peptide assembly.

Typical of hydrazine derivatives:

  • Coupling Reactions: It can react with activated carboxylic acids to form amide bonds, which is crucial in peptide synthesis.
  • Hydrazone Formation: It can react with aldehydes or ketones to form hydrazones, which are useful intermediates in organic synthesis.
  • Reduction Reactions: The hydrazine moiety can undergo reduction to form amines, which may further participate in various coupling reactions.

These reactions highlight its versatility as a building block in organic and medicinal chemistry.

While specific biological activities of Fmoc-4-hydrazinobenzoic acid are not extensively documented, compounds containing hydrazine groups have been studied for various pharmacological properties. Hydrazines are known for their potential anti-tumor and anti-inflammatory activities. Additionally, they have been utilized in the development of inhibitors for certain enzymes and receptors, suggesting that Fmoc-4-hydrazinobenzoic acid may also exhibit similar biological properties when appropriately modified or used in conjugation with other bioactive molecules.

The synthesis of Fmoc-4-hydrazinobenzoic acid typically involves several steps:

  • Starting Material: Begin with 4-aminobenzoic acid.
  • Formation of Hydrazine: React the amine with hydrazine hydrate under acidic conditions to introduce the hydrazine functionality.
  • Fmoc Protection: Protect the amine group using Fmoc chloride or Fmoc anhydride in the presence of a base such as triethylamine.
  • Purification: The final product is purified through recrystallization or chromatography techniques.

This method allows for the efficient production of Fmoc-4-hydrazinobenzoic acid suitable for use in SPPS.

Fmoc-4-hydrazinobenzoic acid is primarily used in:

  • Peptide Synthesis: As a coupling agent in solid-phase peptide synthesis, enabling the formation of peptide bonds between amino acids.
  • Bioconjugation: In the development of bioconjugates for drug delivery systems where specific targeting is required.
  • Glycan Studies: It has been employed in high-throughput screening methods for glycan-binding proteins by functionalizing beads with this compound .

These applications underscore its importance in both research and pharmaceutical development.

Interaction studies involving Fmoc-4-hydrazinobenzoic acid often focus on its role in forming conjugates with biomolecules. For instance, it can be used to immobilize glycan structures on solid supports, facilitating the study of glycan-protein interactions. Such studies are crucial for understanding biological processes like cell signaling and pathogen recognition.

Several compounds share structural similarities with Fmoc-4-hydrazinobenzoic acid. Here are some notable examples:

Compound NameStructure TypeUnique Features
3-Hydrazinobenzoic AcidHydrazine derivativeUsed as an intermediate for various syntheses .
5-HydrazinopyridineHydrazine derivativeExhibits different reactivity due to pyridine ring.
2-HydrazinobenzothiazoleThiazole-containing hydrazineKnown for biological activity against certain pathogens.
4-AminobenzohydrazideAmino-substituted hydrazineOften used in dye synthesis and as an intermediate.

Fmoc-4-hydrazinobenzoic acid stands out due to its specific application in peptide synthesis and bioconjugation, facilitated by the removable Fmoc protecting group, which enhances its utility compared to other similar compounds.

XLogP3

4.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-(2-Fmoc-hydrazino)benzoic acid

Dates

Modify: 2023-08-15

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